![molecular formula C11H10IN3O B214254 4-iodo-1-methyl-N-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B214254.png)
4-iodo-1-methyl-N-phenyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-iodo-1-methyl-N-phenyl-1H-pyrazole-3-carboxamide, also known as IMPY, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is a pyrazole derivative that has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of 4-iodo-1-methyl-N-phenyl-1H-pyrazole-3-carboxamide involves its ability to bind to specific receptors in the body. It has been shown to bind to the amyloid-beta peptide in the brain, which is associated with Alzheimer's disease. 4-iodo-1-methyl-N-phenyl-1H-pyrazole-3-carboxamide has also been shown to inhibit the growth of cancer cells by binding to specific receptors involved in cell proliferation.
Biochemical and Physiological Effects:
4-iodo-1-methyl-N-phenyl-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to bind to amyloid-beta plaques in the brain, which can aid in the diagnosis of Alzheimer's disease. 4-iodo-1-methyl-N-phenyl-1H-pyrazole-3-carboxamide has also been shown to inhibit the growth of cancer cells, which can have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-iodo-1-methyl-N-phenyl-1H-pyrazole-3-carboxamide in lab experiments is its ability to bind to specific receptors, which can aid in the development of diagnostic tools and therapeutic agents. However, one limitation of using 4-iodo-1-methyl-N-phenyl-1H-pyrazole-3-carboxamide is its potential toxicity, which can limit its applications in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-iodo-1-methyl-N-phenyl-1H-pyrazole-3-carboxamide. One direction is the development of 4-iodo-1-methyl-N-phenyl-1H-pyrazole-3-carboxamide-based diagnostic tools for Alzheimer's disease. Another direction is the development of 4-iodo-1-methyl-N-phenyl-1H-pyrazole-3-carboxamide-based therapeutic agents for cancer. Additionally, further studies are needed to determine the potential toxicity of 4-iodo-1-methyl-N-phenyl-1H-pyrazole-3-carboxamide and its limitations in various lab experiments.
Conclusion:
In conclusion, 4-iodo-1-methyl-N-phenyl-1H-pyrazole-3-carboxamide is a promising compound that has potential applications in the field of medicinal chemistry. Its ability to bind to specific receptors in the body makes it a valuable tool for the development of diagnostic tools and therapeutic agents. However, further studies are needed to determine its potential toxicity and limitations in various lab experiments.
Synthesemethoden
The synthesis of 4-iodo-1-methyl-N-phenyl-1H-pyrazole-3-carboxamide involves the reaction of 4-iodo-1-methylpyrazole-3-carboxylic acid with phenyl isocyanate in the presence of a catalyst. The resulting product is then purified through recrystallization. This synthesis method has been optimized to produce high yields of pure 4-iodo-1-methyl-N-phenyl-1H-pyrazole-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
4-iodo-1-methyl-N-phenyl-1H-pyrazole-3-carboxamide has shown potential applications in various scientific research studies. It has been studied as a potential diagnostic tool for Alzheimer's disease due to its ability to bind to amyloid-beta plaques in the brain. 4-iodo-1-methyl-N-phenyl-1H-pyrazole-3-carboxamide has also been studied as a potential therapeutic agent for cancer due to its ability to inhibit the growth of cancer cells.
Eigenschaften
Produktname |
4-iodo-1-methyl-N-phenyl-1H-pyrazole-3-carboxamide |
---|---|
Molekularformel |
C11H10IN3O |
Molekulargewicht |
327.12 g/mol |
IUPAC-Name |
4-iodo-1-methyl-N-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C11H10IN3O/c1-15-7-9(12)10(14-15)11(16)13-8-5-3-2-4-6-8/h2-7H,1H3,(H,13,16) |
InChI-Schlüssel |
KASLCTSFOKAYGD-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC=CC=C2)I |
Kanonische SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC=CC=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.